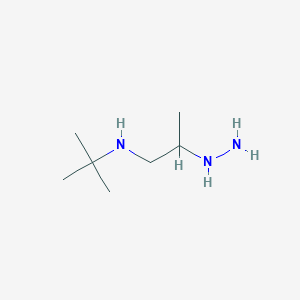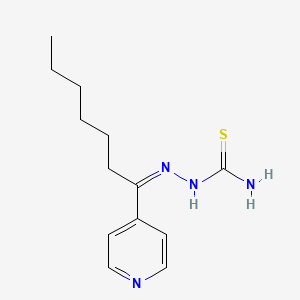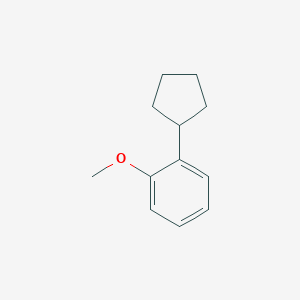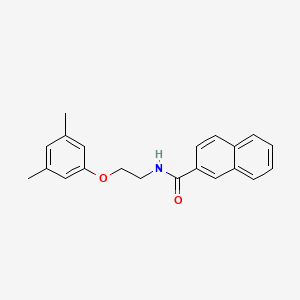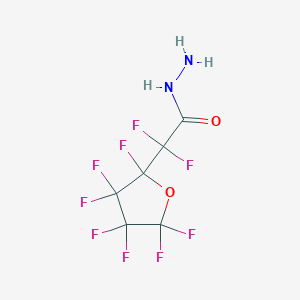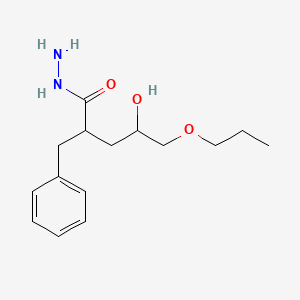
2-Benzyl-4-hydroxy-5-propoxypentanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-hydroxy-5-propoxypentanehydrazide is an organic compound with a complex structure that includes a benzyl group, a hydroxy group, and a propoxy group attached to a pentanehydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-hydroxy-5-propoxypentanehydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzyl bromide with 4-hydroxy-5-propoxypentanehydrazide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-hydroxy-5-propoxypentanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the hydrazide group can produce an amine.
Scientific Research Applications
2-Benzyl-4-hydroxy-5-propoxypentanehydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-hydroxy-5-propoxypentanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the hydroxy and propoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-4-hydroxy-5-isobutoxypentanehydrazide
- 2-Benzyl-4-hydroxy-5-(3-methylbutoxy)pentanehydrazide
Uniqueness
2-Benzyl-4-hydroxy-5-propoxypentanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or binding affinities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
105273-75-4 |
|---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2-benzyl-4-hydroxy-5-propoxypentanehydrazide |
InChI |
InChI=1S/C15H24N2O3/c1-2-8-20-11-14(18)10-13(15(19)17-16)9-12-6-4-3-5-7-12/h3-7,13-14,18H,2,8-11,16H2,1H3,(H,17,19) |
InChI Key |
FNGRCNODTJAFTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(CC(CC1=CC=CC=C1)C(=O)NN)O |
solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


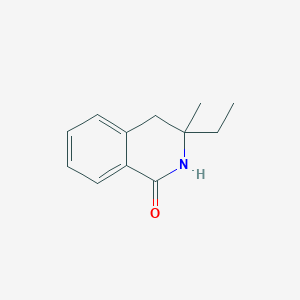
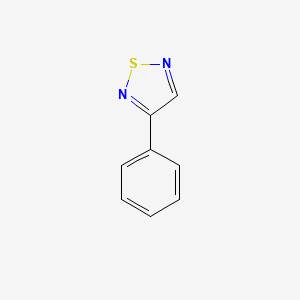
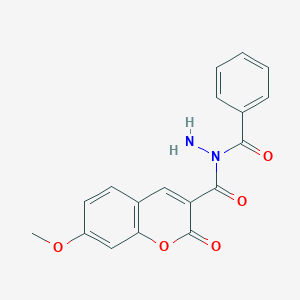
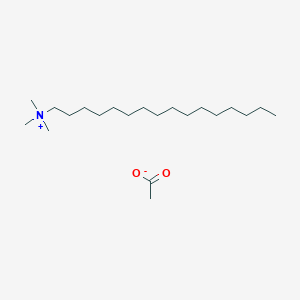
![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)

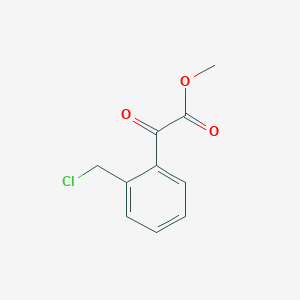
![2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14146543.png)
